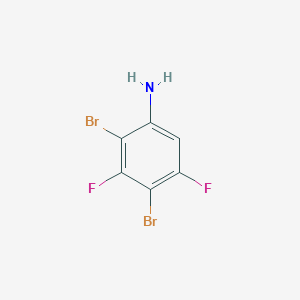

2,4-Dibromo-3,5-difluoroaniline

Description

Overview of Halogenated Aromatic Compounds in Synthetic Chemistry

Halogenated aromatic compounds, or aryl halides, are fundamental structural units found in a wide array of natural products, pharmaceuticals, and agrochemicals. acs.org Their importance in synthetic chemistry is underscored by their role as versatile intermediates. The carbon-halogen bond, while generally stable, can be activated to participate in a variety of chemical transformations. pw.live

The synthetic utility of aryl halides has been dramatically expanded by the advent of transition-metal-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. acs.org Furthermore, aryl halides can be converted into highly reactive organometallic reagents, such as Grignard and organolithium reagents, which are powerful tools for constructing complex molecular architectures. msu.edu The introduction of halogens onto an aromatic ring is typically achieved through electrophilic aromatic substitution, a foundational reaction in organic chemistry. msu.edu The nature of the halogen and the presence of other substituents on the ring dictate the conditions required and the outcome of these reactions. masterorganicchemistry.com

Significance of Fluorine and Bromine Substitution Patterns in Aniline (B41778) Derivatives

The identity and position of halogen substituents on an aniline ring have a profound influence on the molecule's physical and chemical properties. The combination of both bromine and fluorine atoms, as seen in 2,4-Dibromo-3,5-difluoroaniline, creates a unique electronic and steric environment that governs its behavior in chemical reactions.

The reactivity of a substituted benzene (B151609) ring is governed by the interplay of inductive and resonance effects of its substituents. msu.edu The amino (-NH₂) group in aniline is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution. byjus.comchemistrysteps.com This is due to its strong electron-donating resonance effect, where the nitrogen's lone pair of electrons is delocalized into the benzene ring, increasing the electron density at the ortho and para positions. chemistrysteps.com

In this compound, the aniline ring is substituted with two bromine atoms and two fluorine atoms.

Fluorine: As the most electronegative element, fluorine has a very strong inductive withdrawing effect. Its resonance effect is comparatively weaker. The high electronegativity of fluorine can also make certain reactions, like those involving the formation of a positive fluorine ion, very difficult. acs.org

Bromine: Bromine is less electronegative than fluorine and has a weaker inductive effect. Its larger size also contributes to steric hindrance around the substitution site.

Combined Effect: The cumulative inductive effect of two fluorine and two bromine atoms significantly reduces the electron density of the aromatic ring, making it much less reactive towards electrophilic substitution than aniline itself. The powerful activating effect of the amino group is substantially tempered by the four electron-withdrawing halogens. Steric hindrance from the bulky bromine atoms at positions 2 and 4 also plays a critical role in directing the approach of reagents. acs.org

The specific substitution pattern of this compound dictates its reactivity and the selectivity of its transformations. The -NH₂ group directs incoming electrophiles to its ortho and para positions. In this molecule, the para position (relative to the amino group) is occupied by a bromine atom, and both ortho positions are occupied (one by bromine, one by fluorine). The remaining open position is meta to the amino group.

Electrophilic aromatic substitution on such a heavily substituted and deactivated ring would be challenging. The strong deactivation by the four halogens makes the ring much less nucleophilic. chemistrysteps.com Halogenation of simple aniline is often difficult to control and can lead to a mixture of polyhalogenated products. msu.edubyjus.com To achieve selective substitution on aniline derivatives, the highly activating amino group is often temporarily converted to a less activating amide group (e.g., acetanilide), which can also provide steric direction. chemistrysteps.comlibretexts.org

Conversely, the presence of multiple electron-withdrawing halogen groups makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr). msu.edu In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group (typically a halide). The rate of this reaction is enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group. msu.edu In the context of polyhalogenated anilines, this alternative reaction pathway becomes highly significant.

Current Research Landscape for this compound and Related Structures

This compound is recognized as a valuable chemical intermediate. lookchem.com Its primary role in the research landscape is as a building block for the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. lookchem.com The unique arrangement of its substituents allows for the introduction of specific functionalities through targeted chemical reactions, making it a useful scaffold in synthetic design.

Research involving related polyhalogenated anilines further highlights the importance of this class of compounds. For example, 4-Bromo-3,5-difluoroaniline is a key intermediate in the development of pesticides and pharmaceuticals. chemimpex.com The synthesis of 3,5-difluoroaniline (B1215098) often proceeds through intermediates derived from the bromination of 2,4-difluoroaniline (B146603), demonstrating the industrial relevance of these transformation pathways. guidechem.comgoogle.com The study of such compounds contributes to the development of new synthetic methodologies and the discovery of novel bioactive molecules. chemimpex.com

Scope and Objectives of Research on this compound

The primary objective of research focused on this compound is to leverage its unique chemical structure for advanced organic synthesis. The scope of this research encompasses several key areas:

Development of Synthetic Intermediates: Utilizing the compound as a starting material to create more elaborate molecules for applications in medicinal chemistry and crop protection. lookchem.comchemimpex.com

Exploration of Reaction Mechanisms: Studying how the specific arrangement of fluoro and bromo substituents influences the outcome and selectivity of various organic reactions.

Synthesis of Novel Compounds: Employing this compound to construct novel chemical entities, such as potential herbicides, dyes, or pharmaceuticals, and evaluating their properties. lookchem.com

The strategic placement of four halogen atoms on the aniline ring provides a platform for selective functionalization, making it a target for chemists seeking to build molecular complexity in an efficient and controlled manner.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 883549-00-6 |

| Molecular Formula | C₆H₃Br₂F₂N |

| Molecular Weight | 286.91 g/mol |

| Melting Point | 81-83 °C |

| Boiling Point | 253.8 °C at 760 mmHg |

| Density | 2.165 g/cm³ |

| Appearance | Yellow Solid |

Data sourced from LookChem lookchem.com

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-3,5-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2F2N/c7-4-2(9)1-3(11)5(8)6(4)10/h1H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFQXNPSPLBCNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Br)F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375743 | |

| Record name | 2,4-dibromo-3,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883549-00-6 | |

| Record name | 2,4-dibromo-3,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dibromo 3,5 Difluoroaniline and Its Precursors

Established Synthetic Routes to Halogenated Anilines

The synthesis of halogenated anilines is a fundamental process in organic chemistry, often serving as a gateway to more complex molecules used in pharmaceuticals and materials science. The inherent reactivity of the aniline (B41778) ring, governed by the strong electron-donating nature of the amino group, typically directs electrophiles to the ortho and para positions. chemistrysteps.com

The bromination of fluoroanilines is influenced by the electronic properties and positions of both the amino and fluoro substituents. The amino group is a powerful activating group and ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director.

Classical electrophilic bromination of anilines is often so rapid that it leads to polybrominated products. chemistrysteps.comresearchgate.net To achieve selective monobromination or to control the position of bromination, the reactivity of the amino group is often tempered by converting it to an amide. This acetamido group is less activating and its steric bulk can help direct incoming electrophiles to the para position. chemistrysteps.com For instance, 4-fluoroaniline (B128567) can be acetylated and then brominated to yield 2-bromo-4-fluoroacetanilide. google.com

Various brominating agents are employed, including molecular bromine, N-bromosuccinimide (NBS), and hydrobromic acid in the presence of an oxidizing agent like hydrogen peroxide. google.comgoogle.com The choice of solvent and catalyst can also be critical. For example, the bromination of 2-fluoroaniline (B146934) to 4-bromo-2-fluoroaniline (B1266173) can be achieved with high yield and selectivity using a quaternary ammonium (B1175870) bromide catalyst in an inert solvent. google.com In some cases, copper(II) bromide in an ionic liquid has been used for the para-selective bromination of unprotected anilines under mild conditions. beilstein-journals.org

More advanced methods include palladium-catalyzed C-H activation to achieve meta-bromination, which overcomes the natural ortho/para selectivity of electrophilic substitution on anilines. nih.govrsc.org

Introducing fluorine into an aromatic ring, especially onto a bromoaniline, presents a different set of challenges compared to bromination. Direct fluorination with elemental fluorine is often too reactive and non-selective. mt.com Therefore, indirect methods are more common.

Nucleophilic fluorination methods can be used, often involving the displacement of a leaving group by a fluoride (B91410) source like an alkali or ammonium fluoride. sigmaaldrich.com However, this is not typically applied to the direct fluorination of a C-H bond on a bromoaniline ring.

Electrophilic fluorinating reagents, which are safer and more selective than fluorine gas, are widely used. mt.comsigmaaldrich.com Reagents like Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) can deliver an electrophilic fluorine atom to a nucleophilic aromatic ring. mt.combrittonsfu.com The success of these reactions depends on the substrate's reactivity and the reaction conditions.

For bromoanilines, the existing bromine and amino groups will influence the position of the incoming fluorine. The synthesis of a difluoro compound from a bromoaniline is not a common or straightforward transformation and often requires multi-step synthetic sequences rather than direct fluorination. For example, a route to 2,3-difluoroaniline (B47769) involves starting with 2,3-dichloronitrobenzene, followed by fluorination, reduction, a Schiemann reaction, and finally amination. google.com

The synthesis of multi-halogenated anilines like 2,4-dibromo-3,5-difluoroaniline often relies on sequential halogenation, where the order of introduction of the different halogens is critical. The directing effects of the halogens and the amino group must be carefully considered at each step.

A common strategy involves starting with an aniline derivative that already contains some of the desired halogens. For example, to synthesize 1-bromo-3,5-difluorobenzene (B42898), a precursor to 3,5-difluoroaniline (B1215098), one can start with 2,4-difluoroaniline (B146603). guidechem.comgoogle.com This is first brominated to form 2-bromo-4,6-difluoroaniline (B1266213). guidechem.comgoogle.com This intermediate then undergoes diazotization to remove the amino group, followed by reduction to yield 1-bromo-3,5-difluorobenzene. guidechem.comgoogle.com This product can then be aminated to produce 3,5-difluoroaniline. guidechem.comgoogle.com This demonstrates how a sequence of bromination, deamination, and amination can be used to achieve a specific substitution pattern that might not be accessible through direct halogenation.

The possibility of sequential meta-chlorination and bromination has also been demonstrated using palladium-catalyzed C-H activation, highlighting modern approaches to controlling regioselectivity. rsc.org

Synthesis of this compound from Key Intermediates

The direct synthesis of this compound is not widely documented, but its preparation can be logically deduced from established reactions on key intermediates.

The most logical precursor for the synthesis of this compound is 3,5-difluoroaniline. The fluorine atoms at positions 3 and 5 deactivate the ring but, like the amino group, direct electrophiles to the ortho and para positions relative to themselves. The powerful activating and ortho, para-directing amino group at position 1 will primarily control the outcome of electrophilic substitution.

The positions ortho to the amino group are 2 and 6, and the para position is 4. In 3,5-difluoroaniline, the fluorine atoms already occupy positions 3 and 5. Therefore, electrophilic attack is strongly directed to the remaining open ortho (2 and 6) and para (4) positions.

The bromination of 3,5-difluoroaniline is expected to proceed at the positions activated by the amino group, namely positions 2, 4, and 6. Due to the strong activation, it is likely that polybromination will occur readily. To obtain this compound, conditions would need to be controlled to favor dibromination over tribromination (at positions 2, 4, and 6).

The reaction would likely involve treating 3,5-difluoroaniline with a suitable brominating agent. Given the high reactivity of anilines, a common procedure involves using bromine in a solvent like acetic acid or a chlorinated hydrocarbon. The stoichiometry of the bromine would be a key variable to control the extent of bromination. Using approximately two equivalents of the brominating agent would be the logical starting point to target the dibromo product.

The directing effects of the substituents align to favor bromination at positions 2, 4, and 6. The amino group strongly directs to all three positions. The fluorine at C3 directs ortho to C2 and C4, and the fluorine at C5 directs ortho to C4 and C6. Thus, positions 2, 4, and 6 are all electronically favored for electrophilic attack. The formation of the 2,4-dibromo isomer would be a component of the product mixture, likely alongside the 2,6-dibromo and 2,4,6-tribromo derivatives. Isolating the desired this compound would then require chromatographic separation.

A study on the bromination of 2,4-difluoroaniline to prepare 2-bromo-4,6-difluoroaniline hydrochloride uses bromine in aqueous hydrochloric acid. guidechem.com A similar approach could be adapted for 3,5-difluoroaniline.

Table 1: Predicted Products from the Bromination of 3,5-Difluoroaniline

Table of Compounds Mentioned

Preparation from 3,5-Difluoroaniline Derivatives

Multi-step Transformations via Diazotization and Amination

A common and versatile strategy for the synthesis of complex anilines involves the diazotization of a precursor amine, followed by subsequent reactions to introduce the desired functional groups. In the context of synthesizing precursors to this compound, a multi-step sequence starting from 2,4-difluoroaniline is often employed. google.comguidechem.com

One illustrative pathway involves the initial bromination of 2,4-difluoroaniline to produce 2-bromo-4,6-difluoroaniline. google.comguidechem.com This intermediate is then subjected to a diazotization reaction. The resulting diazonium salt is subsequently reduced to yield 1-bromo-3,5-difluorobenzene. google.com This transformation is crucial as it repositions the functional groups on the aromatic ring. The final step in this sequence is the amination of 1-bromo-3,5-difluorobenzene, typically using aqueous ammonia (B1221849) under pressure and in the presence of a copper catalyst, to yield 3,5-difluoroaniline. google.comguidechem.com This product can then serve as a precursor for the final bromination to this compound.

The diazotization and reduction step is a critical part of this synthetic route. The conversion of 2-bromo-4,6-difluoroaniline to 1-bromo-3,5-difluorobenzene is often carried out using a diazotizing agent like sodium nitrite (B80452) in the presence of a reducing agent such as isopropyl alcohol. google.comguidechem.com This process is carefully controlled to manage the potentially hazardous accumulation of the diazonium salt. google.com

The subsequent amination of 1-bromo-3,5-difluorobenzene to 3,5-difluoroaniline is typically achieved through nucleophilic aromatic substitution. This reaction is generally conducted at elevated temperatures and pressures, utilizing a copper catalyst, such as cuprous oxide, to facilitate the displacement of the bromine atom by an amino group. google.com

A similar multi-stage synthesis starting from 2,4-difluoroaniline is also described, which proceeds through nitration, removal of the acetyl group, and then reaction with sodium nitrite to form 3,5-difluoronitrobenzene, which is finally reduced to 3,5-difluoroaniline. google.com

Table 1: Key Intermediates and Reagents in the Multi-step Synthesis of 3,5-Difluoroaniline

| Starting Material | Key Intermediate 1 | Key Intermediate 2 | Final Product (Precursor) | Key Reagents |

| 2,4-Difluoroaniline | 2-Bromo-4,6-difluoroaniline | 1-Bromo-3,5-difluorobenzene | 3,5-Difluoroaniline | Bromine, Sodium Nitrite, Isopropyl Alcohol, Aqueous Ammonia, Cuprous Oxide |

Alternative Synthetic Pathways

Beyond the classical diazotization and amination routes, other synthetic strategies have been developed for preparing halogenated anilines and their precursors. These alternative pathways may offer advantages in terms of regioselectivity, yield, or the use of different starting materials.

An alternative synthetic route utilizes 1,2-Dibromo-4,5-difluoro-3-nitrobenzene as a key precursor. The synthesis of a related compound, 2,3-difluoroaniline, has been demonstrated from this starting material. chemicalbook.com The process involves the reduction of the nitro group to an amino group. chemicalbook.com

In a typical procedure, 1,2-Dibromo-4,5-difluoro-3-nitrobenzene is dissolved in a solvent like methanol. A catalyst, such as palladium on carbon (Pd/C), is added to the solution along with a small amount of a base like triethylamine (B128534). chemicalbook.com The reaction mixture is then subjected to a hydrogen atmosphere, often under slight pressure and at an elevated temperature, to facilitate the reduction of the nitro group to an amine. chemicalbook.com This method can be highly efficient, with reported yields of the corresponding aniline being quite high. chemicalbook.com While this specific example leads to 2,3-difluoroaniline, the underlying principle of reducing a nitro-substituted dibromodifluorobenzene could be adapted for the synthesis of this compound, provided the appropriately substituted nitroaromatic precursor is available.

Table 2: Synthesis of 2,3-Difluoroaniline from 1,2-Dibromo-4,5-difluoro-3-nitrobenzene

| Starting Material | Catalyst | Reagents | Product | Yield |

| 1,2-Dibromo-4,5-difluoro-3-nitrobenzene | 10% Pd/C | Hydrogen, Triethylamine, Methanol | 2,3-Difluoroaniline | 93% chemicalbook.com |

Direct halogenation of an aniline scaffold presents a more direct, though often challenging, approach to synthesizing compounds like this compound. The challenge lies in controlling the regioselectivity of the halogenation reactions, as the amino group is a strong activating group that directs substitution to the ortho and para positions. nih.govbeilstein-journals.orgnih.gov

Traditional electrophilic bromination of anilines typically results in a mixture of ortho- and para-brominated products. nih.gov To overcome this, methods have been developed to achieve meta-bromination. One such method involves a palladium-catalyzed meta-C–H bromination of aniline derivatives using N-bromophthalimide (NBP) as the bromine source. nih.govrsc.org The presence of an acid additive is crucial for the success of this reaction. nih.gov This strategy allows for the synthesis of highly substituted anilines that are not easily accessible through classical methods. nih.gov

For the introduction of multiple halogen atoms, controlling the stoichiometry of the halogenating agent is key. For instance, the bromination of 2,6-difluoroaniline (B139000) with bromine in acetic acid has been shown to produce 4-bromo-2,6-difluoroaniline (B33399) in high yield. chemicalbook.com This demonstrates the feasibility of selective halogenation on a difluoroaniline scaffold.

Furthermore, the reactivity of aniline derivatives can be modified to achieve desired halogenation patterns. For example, converting anilines to their N-oxides allows for selective para-bromination or ortho-chlorination upon treatment with thionyl halides at low temperatures. nih.govnih.gov This approach takes advantage of the altered electronic properties of the N-oxide intermediate.

Table 3: Examples of Selective Halogenation of Aniline Derivatives

| Substrate | Reagent(s) | Product | Key Feature |

| Aniline Derivatives | Pd-catalyst, N-bromophthalimide, Acid additive | meta-Bromoaniline derivatives | Overcomes ortho/para selectivity nih.govrsc.org |

| 2,6-Difluoroaniline | Bromine, Acetic Acid | 4-Bromo-2,6-difluoroaniline | Selective para-bromination chemicalbook.com |

| N,N-Dialkylaniline N-oxides | Thionyl bromide | para-Bromo-N,N-dialkylanilines | Selective para-bromination nih.govnih.gov |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of complex molecules like this compound, these principles can be applied to various aspects of the synthetic methodology.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, often conducted under mechanochemical conditions, offer a promising alternative. beilstein-journals.org For instance, the halogenation of phenols and anilines has been successfully carried out using N-halosuccinimides in an automated grinder, a technique known as "grindstone chemistry." beilstein-journals.org This method is not only solvent-free but also fast and atom-economical. beilstein-journals.org The use of a liquid-assisted grinding (LAG) agent like polyethylene (B3416737) glycol (PEG-400) can enhance reactivity and regioselectivity. beilstein-journals.org

Another approach to greener synthesis is the use of alternative reaction media, such as ionic liquids. The direct chlorination or bromination of unprotected anilines using copper halides has been shown to proceed in high yield and with high regioselectivity in ionic liquids. beilstein-journals.orgnih.govresearchgate.net This method avoids the need for protecting groups and supplementary reagents like oxygen or HCl gas, thus reducing the environmental impact. nih.gov

Solvent-free synthesis of N-substituted nitroanilines has also been reported by reacting 1-chloro-2-nitrobenzene (B146284) with anilines without a solvent, demonstrating the feasibility of nucleophilic aromatic substitution under these conditions. researchgate.net

The choice of catalyst plays a crucial role in developing sustainable synthetic processes. Catalysts that are efficient, reusable, and operate under mild conditions are highly desirable.

In the context of halogenated aniline synthesis, palladium-based catalysts have been instrumental in developing novel C-H functionalization reactions. nih.govrsc.org While palladium is a precious metal, its high catalytic activity allows for its use in small quantities. Research into recyclable palladium catalysts is an active area of green chemistry.

Copper-based catalysts have also been employed in greener synthetic routes. For example, the use of copper halides in ionic liquids for the halogenation of anilines provides a safer and more environmentally benign alternative to traditional methods. beilstein-journals.orgnih.govresearchgate.net Furthermore, metal-organic frameworks (MOFs), such as MOF-199, have been utilized as heterogeneous catalysts for the synthesis of dihydroquinolines from anilines and ketones in a solvent-free process. researchgate.net The porous and crystalline nature of MOFs makes them highly active and potentially recyclable catalysts.

The reduction of nitroaromatics, a key step in many aniline syntheses, often relies on catalytic hydrogenation using catalysts like palladium on carbon. chemicalbook.com The efficiency and recyclability of these catalysts are important considerations for a sustainable process.

Table 4: Green Chemistry Approaches in Halogenated Aniline Synthesis

| Green Chemistry Principle | Approach | Example | Reference |

| Solvent-Free Reactions | Mechanochemistry (Grindstone Chemistry) | Halogenation of anilines with N-halosuccinimides | beilstein-journals.org |

| Alternative Reaction Media | Ionic Liquids | Copper halide-mediated bromination of anilines | beilstein-journals.orgnih.govresearchgate.net |

| Sustainable Catalysis | Heterogeneous Catalysis | MOF-199 catalyzed synthesis of dihydroquinolines | researchgate.net |

| Sustainable Catalysis | Palladium Catalysis | meta-C-H bromination of aniline derivatives | nih.govrsc.org |

Purification and Isolation Techniques for Polyhalogenated Anilines

The synthesis of polyhalogenated anilines, such as this compound, frequently results in a product mixture containing unreacted starting materials, intermediates, and various byproducts. Consequently, robust purification and isolation protocols are essential for obtaining the target compound at the desired level of purity. The selection of an appropriate purification strategy is dictated by the distinct physical and chemical properties of the target aniline and its associated impurities. The primary techniques employed for the purification of polyhalogenated anilines are crystallization, column chromatography, and distillation.

Crystallization

Crystallization is a fundamental and widely utilized technique for the purification of solid polyhalogenated anilines. This method leverages the solubility differential between the desired compound and contaminants in a specific solvent or solvent mixture. The process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution. Upon controlled cooling, the solubility of the target compound decreases, inducing crystallization, while impurities preferentially remain in the mother liquor.

The choice of solvent is a critical parameter for effective crystallization. An ideal solvent will readily dissolve the target compound at higher temperatures but exhibit poor solubility at lower temperatures. For polyhalogenated anilines, common crystallization solvents include alcohols like ethanol (B145695) and methanol, as well as nonpolar solvents such as hexane (B92381), or combinations thereof. For example, related compounds like 2,6-dibromoaniline (B42060) have been successfully purified through crystallization from an ethanol/toluene mixture. nih.gov

Column Chromatography

Column chromatography serves as a highly effective method for the separation and purification of polyhalogenated anilines, especially for complex mixtures where components have similar solubilities. nih.gov In this technique, the crude product mixture is loaded onto a column packed with a solid adsorbent, the stationary phase, which is typically silica (B1680970) gel or alumina. A solvent or solvent mixture, the mobile phase, is then passed through the column.

Separation is achieved based on the differential adsorption of the mixture's components to the stationary phase. Compounds with a higher affinity for the stationary phase travel more slowly down the column, while less strongly adsorbed compounds move more quickly. By collecting the eluting solvent in fractions, the desired polyhalogenated aniline can be isolated in a purified form. The selection of the eluent is crucial and is often guided by preliminary analysis using thin-layer chromatography (TLC). For halogenated anilines, a common mobile phase consists of a gradient of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. nih.govntu.edu.sg It is worth noting that while silica gel is acidic, Schiff bases of anilines are generally stable under these conditions, though the addition of a small amount of triethylamine can be used to neutralize the silica if needed. researchgate.net

Distillation

Distillation is the preferred purification method for liquid polyhalogenated anilines or those with sufficient volatility. This technique separates components of a liquid mixture based on differences in their boiling points. Upon heating, the component with the lower boiling point vaporizes first. This vapor is then cooled and condensed back into a liquid state, which is collected as the purified fraction.

For compounds that are thermally labile and prone to decomposition at their atmospheric boiling point, vacuum distillation is employed. By reducing the pressure within the distillation apparatus, the boiling points of the components are significantly lowered, allowing for distillation to occur at a reduced temperature, thus preventing thermal degradation. google.comepo.org For instance, after synthesis, crude aniline can be subjected to distillation to obtain the purified product. google.comgoogle.com

The purity of the isolated polyhalogenated aniline is typically verified using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. ntu.edu.sgresearchgate.netchemicalbook.com

| Purification Technique | Principle of Separation | Physical State of Compound | Key Parameters | Common Application for Polyhalogenated Anilines |

| Crystallization | Differential Solubility | Solid | Solvent System, Temperature Gradient, Cooling Rate | Purification of solid crude products. nih.gov |

| Column Chromatography | Differential Adsorption | Solid or Liquid | Stationary Phase (e.g., Silica Gel), Mobile Phase Composition | Separation of complex mixtures and isomers. nih.govntu.edu.sg |

| Distillation | Differential Boiling Point | Liquid | Temperature, Pressure (Vacuum) | Purification of liquid products or removal of volatile solvents. google.comepo.org |

Advanced Spectroscopic and Structural Elucidation of 2,4 Dibromo 3,5 Difluoroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides granular insight into the molecular structure by probing the magnetic properties of atomic nuclei. For 2,4-Dibromo-3,5-difluoroaniline, ¹H, ¹³C, and ¹⁹F NMR are the primary techniques, with 2D NMR methods serving to confirm the connectivity.

¹H NMR Spectroscopic Analysis and Proton Environments

The ¹H NMR spectrum of this compound is expected to be relatively simple, revealing the chemical environment of the amine protons and the single aromatic proton.

Aromatic Proton (H-6): A single signal would be observed for the proton at the C-6 position. Its chemical shift would be influenced by the adjacent bromine and fluorine atoms, as well as the amino group. The multiplicity of this signal would be a triplet of triplets (tt) or a more complex multiplet due to coupling with the two neighboring fluorine nuclei (³JH-F and ⁴JH-F) and potentially the amine protons.

Amine Protons (-NH₂): The two protons of the amino group would typically appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H-6 | 7.0 - 7.5 | tt or m | JH-F, JH-N |

¹³C NMR Spectroscopic Analysis and Carbon Framework Characterization

The ¹³C NMR spectrum provides a map of the carbon skeleton. Due to the molecule's low symmetry, six distinct signals are expected for the aromatic carbons. The chemical shifts are significantly influenced by the attached halogens and the amino group. Carbon-fluorine coupling (¹JC-F, ²JC-F, etc.) will cause these signals to appear as doublets or more complex multiplets.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

|---|---|---|

| C-1 (-NH₂) | 140 - 145 | t |

| C-2 (-Br) | 110 - 115 | d |

| C-3 (-F) | 155 - 160 | d |

| C-4 (-Br) | 105 - 110 | t |

| C-5 (-F) | 150 - 155 | d |

¹⁹F NMR Spectroscopic Analysis and Fluorine Environments

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated organic compounds. vanderbilt.edu For this compound, two distinct signals are expected for the non-equivalent fluorine atoms at positions C-3 and C-5. The large chemical shift range of ¹⁹F NMR allows for clear resolution of these signals. vanderbilt.edu Each signal would likely appear as a doublet of doublets (dd) due to coupling with the H-6 proton and with each other.

Predicted ¹⁹F NMR Data for this compound

| Fluorine Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| F-3 | -110 to -130 | dd | ³JF-F, ⁴JF-H |

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

To unambiguously assign the ¹H, ¹³C, and ¹⁹F signals and confirm the molecular structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would primarily show correlation between coupled protons. In this case, it would confirm the coupling between the H-6 proton and the -NH₂ protons, if resolved.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the H-6 signal in the ¹H spectrum to the C-6 signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It would be crucial for assigning the quaternary carbons by observing correlations from the H-6 proton to C-2, C-4, and C-5, and from the amine protons to C-1, C-2, and C-6.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would show characteristic absorption bands for the N-H and C-F bonds, as well as vibrations from the aromatic ring.

Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |

| N-H (amine) | Scissoring | 1590 - 1650 | Medium-Strong |

| C=C (aromatic) | Stretch | 1450 - 1600 | Medium-Strong |

| C-N (aromatic amine) | Stretch | 1250 - 1360 | Medium-Strong |

| C-F (aryl fluoride) | Stretch | 1100 - 1400 | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. The FT-Raman spectrum of this compound reveals characteristic frequencies corresponding to the stretching and bending vibrations of its specific chemical bonds and functional groups. While a dedicated, fully assigned spectrum for this exact compound is not widely published, the expected vibrational modes can be predicted based on data from similar substituted anilines and halogenated benzene (B151609) derivatives. researchgate.netresearchgate.net

The key vibrations for this compound would include:

N-H Vibrations : The aniline (B41778) moiety will exhibit N-H stretching vibrations, typically appearing in the region of 3300-3500 cm⁻¹.

Aromatic C-H and C-C Vibrations : The benzene ring gives rise to C-H stretching modes above 3000 cm⁻¹ and characteristic C-C stretching vibrations within the 1400-1600 cm⁻¹ range. A strong "ring breathing" mode, which involves the symmetric expansion and contraction of the entire benzene ring, is also expected, often observed around 1000 cm⁻¹. researchgate.net

C-F and C-Br Vibrations : The carbon-fluorine (C-F) stretching vibrations are typically strong and found in the 1100-1300 cm⁻¹ region. The carbon-bromine (C-Br) stretching vibrations are found at lower wavenumbers, usually in the 500-650 cm⁻¹ range, due to the heavier mass of the bromine atom.

Other Bending Modes : Various in-plane and out-of-plane bending vibrations for C-H, C-F, C-Br, and the N-H group occur at lower frequencies, contributing to the fingerprint region of the spectrum.

Table 1: Predicted FT-Raman Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Aniline (-NH₂) | 3300 - 3500 |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 |

| Aromatic C=C Stretch | Benzene Ring | 1400 - 1600 |

| C-F Stretch | Fluoro-substituent | 1100 - 1300 |

| Ring Breathing Mode | Benzene Ring | ~1000 |

| C-Br Stretch | Bromo-substituent | 500 - 650 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₆H₃Br₂F₂N. Due to the presence of two bromine atoms, each having two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum will exhibit a characteristic isotopic pattern. The theoretical exact mass can be calculated for the different isotopic combinations.

Table 2: Theoretical Exact Mass of this compound Isotopologues

| Molecular Formula | Isotopic Composition | Theoretical Exact Mass (Da) |

| C₆H₃⁷⁹Br₂F₂N | Containing two ⁷⁹Br isotopes | 284.8600 |

| C₆H₃⁷⁹Br⁸¹BrF₂N | Containing one ⁷⁹Br and one ⁸¹Br isotope | 286.8580 |

| C₆H₃⁸¹Br₂F₂N | Containing two ⁸¹Br isotopes | 288.8559 |

The most abundant peak in the molecular ion cluster would correspond to the C₆H₃⁷⁹Br⁸¹BrF₂N isotopologue.

In mass spectrometry, molecules are ionized and then break apart into smaller, charged fragments. The pattern of these fragments provides a roadmap to the original molecular structure. For this compound, fragmentation is expected to proceed through several key pathways. libretexts.orgnih.gov The presence of bromine atoms leads to a distinctive isotopic signature in the fragment ions as well as the molecular ion. nih.gov

Common fragmentation pathways for aromatic amines and halogenated compounds include:

Loss of Halogen : The initial fragmentation often involves the cleavage of a carbon-bromine bond to lose a bromine radical (•Br), which is a relatively stable leaving group. This would result in fragment ions at m/z values corresponding to [M-Br]⁺.

Loss of HBr : Elimination of a hydrogen bromide (HBr) molecule is another possible pathway.

Amine Group Fragmentation : Cleavage related to the aniline group can occur, such as the loss of HCN or H₂CN.

Ring Fission : At higher energies, the stable aromatic ring can rupture, leading to smaller fragment ions.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| Fragmentation Event | Resulting Ion Formula | Approximate m/z (using ⁷⁹Br/⁸¹Br) |

| Molecular Ion | [C₆H₃Br₂F₂N]⁺ | 285 / 287 / 289 |

| Loss of •Br | [C₆H₃BrF₂N]⁺ | 206 / 208 |

| Loss of HBr | [C₆H₂BrF₂N]⁺ | 205 / 207 |

| Loss of •Br and HCN | [C₅H₂BrF₂]⁺ | 179 / 181 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, its solid-state characteristics can be inferred from related structures, such as 2,4-dibromoaniline (B146533). nih.gov

The crystal packing of this compound would be governed by a combination of intermolecular forces. The presence of bromine, fluorine, and the amine group allows for a variety of interactions that dictate the supramolecular assembly. nih.gov

Hydrogen Bonding : The amine group (-NH₂) can act as a hydrogen bond donor, forming N-H···F or N-H···N hydrogen bonds with neighboring molecules. These interactions are crucial in organizing molecules into specific motifs.

Halogen Bonding : The electropositive region on the bromine atoms (known as a σ-hole) can interact with electronegative atoms like fluorine or the nitrogen of an adjacent molecule, leading to C-Br···F or C-Br···N halogen bonds. rsc.org Br···Br interactions are also possible and can influence crystal packing. nih.gov

The precise geometric parameters of the molecule, including bond lengths, bond angles, and dihedral angles, are determined by X-ray crystallography. For this compound, these parameters would reflect the electronic effects of the substituents and any steric strain. Based on data from similar structures like 2,4-dibromoaniline, typical bond lengths can be estimated. nih.gov The high electronegativity of fluorine would likely shorten the adjacent C-C bonds and influence the geometry of the benzene ring. Steric hindrance between the bulky bromine atoms and the adjacent fluorine atoms may cause slight distortions from a perfectly planar ring structure.

Table 4: Expected Bond Parameters for this compound (based on related structures)

| Parameter | Involved Atoms | Expected Value |

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C-N | ~1.39 Å |

| Bond Length | C-C (aromatic) | 1.37 - 1.40 Å |

| Bond Angle | C-C-C (in ring) | ~120° |

| Dihedral Angle | Defines ring planarity | Close to 0° or 180° |

Reaction Mechanisms and Reactivity of 2,4 Dibromo 3,5 Difluoroaniline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for substituted aromatic compounds. The general mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. libretexts.org The rate of SNAr reactions is highly dependent on the nature of the substituents on the aromatic ring. Electron-withdrawing groups, particularly those at the ortho and para positions to the leaving group, are known to activate the ring towards nucleophilic attack. libretexts.org

In 2,4-dibromo-3,5-difluoroaniline, the fluorine and bromine atoms can act as leaving groups in SNAr reactions. The presence of multiple halogen substituents can lead to sequential substitution reactions. nih.gov The amino group, being an electron-donating group, generally deactivates the ring towards nucleophilic attack. However, the strong electron-withdrawing nature of the fluorine and bromine atoms can counteract this effect to some extent, allowing for reactions with strong nucleophiles.

Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates. youtube.comyoutube.com For instance, the reaction of a related compound, 2,4-dinitrofluorobenzene, with amines is a classic example of SNAr used in peptide chemistry. libretexts.org While specific examples for this compound are not extensively documented in the provided search results, the general principles of SNAr suggest that it can react with various nucleophiles under appropriate conditions, likely requiring elevated temperatures or the use of highly reactive nucleophiles. youtube.com

The regioselectivity of SNAr reactions in polysubstituted benzenes is a complex issue determined by the electronic and steric environment of each potential reaction site. In molecules with multiple halogens, the relative reactivity of the leaving groups plays a crucial role. Generally, fluoride (B91410) is a better leaving group than chloride in SNAr reactions due to the high electronegativity of fluorine, which stabilizes the transition state.

In the case of this compound, the fluorine atoms are expected to be more susceptible to nucleophilic attack than the bromine atoms. The position of substitution is also influenced by the other substituents. The amino group at C1 would direct nucleophilic attack to the ortho and para positions. However, the presence of halogens at all other positions complicates this picture. Computational methods, such as Density Functional Theory (DFT), can be employed to predict the most likely site of nucleophilic attack by analyzing the LUMO (Lowest Unoccupied Molecular Orbital) coefficients of the molecule. wuxiapptec.comnih.gov For similar dihalosubstituted systems, it has been shown that the regioselectivity can be highly sensitive to the nature of other substituents on the ring. wuxiapptec.com

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds, involving the attack of an electrophile on the electron-rich benzene (B151609) ring. lumenlearning.com

The aromatic ring of this compound is significantly deactivated towards electrophilic attack. Halogens are deactivating groups in EAS reactions because their inductive electron-withdrawing effect outweighs their mesomeric electron-donating effect. The presence of four halogen atoms (two bromine and two fluorine) and an amino group (which is activating but its effect is diminished by the halogens) makes the ring electron-deficient and thus less susceptible to attack by electrophiles. libretexts.org

Standard EAS reactions like nitration, halogenation, or Friedel-Crafts reactions would likely require harsh conditions and may not proceed with high yields or selectivity on such a deactivated substrate.

Directed ortho-metalation (DoM) is a powerful synthetic strategy to achieve regioselective functionalization of aromatic rings, particularly those that are deactivated towards traditional EAS. wikipedia.orgorganic-chemistry.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.org This intermediate can then react with various electrophiles.

The amino group (-NH₂) in this compound can act as a directing metalation group. wikipedia.org Treatment with a strong base like n-butyllithium or lithium diisopropylamide (LDA) could potentially lead to the selective deprotonation at the C6 position, which is ortho to the amino group. uwindsor.caresearchgate.net The resulting lithiated species can then be trapped with an electrophile to introduce a new substituent at this position. This approach bypasses the low reactivity of the deactivated ring in classical EAS reactions. The choice of base and reaction conditions is crucial to avoid side reactions, such as lithium-halogen exchange. researchgate.netpsu.edu

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are versatile methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com These reactions are widely used in the synthesis of complex organic molecules.

For this compound, the bromine atoms are suitable handles for cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization. For instance, a Suzuki coupling reaction with a boronic acid could be performed to replace one or both bromine atoms with aryl or vinyl groups. unimib.ituzh.chresearchgate.net

The regioselectivity of the cross-coupling can often be controlled by the choice of catalyst, ligands, and reaction conditions. In dihaloarenes, it is sometimes possible to achieve selective mono-coupling at one of the halogen positions. researchgate.net For example, in related dibromoaniline derivatives, selective cross-coupling ortho to the amino group has been achieved using specific phosphine (B1218219) ligands. researchgate.net

Palladium-Catalyzed C-C Coupling (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the two bromine atoms on the this compound ring serve as excellent leaving groups for such transformations. The general reactivity order for aryl halides in these reactions is I > Br > Cl > F, making the C-Br bonds in the substrate highly reactive while the C-F bonds remain inert. libretexts.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction creates a C-C bond between an organohalide and an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium(0) complex. nih.govresearchgate.net For this compound, selective mono- or di-arylation can be achieved by controlling the stoichiometry of the boronic acid and the reaction conditions. The reaction tolerates a wide variety of functional groups and uses non-toxic boron byproducts. organic-chemistry.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. organic-chemistry.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst System | Base | Solvent | Temperature | Expected Product |

|---|---|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O | 80-100 °C | Aryl-substituted difluoroaniline |

| Alkenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Toluene/H₂O | 90 °C | Alkenyl-substituted difluoroaniline |

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. organic-chemistry.orgyoutube.com The reaction typically proceeds with high trans selectivity. organic-chemistry.org The C-Br bonds of this compound can be coupled with various alkenes, such as acrylates or styrenes, to introduce vinyl groups onto the aromatic ring. The reaction mechanism involves oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and β-hydride elimination. libretexts.org

Table 2: Representative Conditions for Heck Reaction

| Alkene Partner | Catalyst System | Base | Solvent | Temperature | Expected Product |

|---|---|---|---|---|---|

| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF or Acetonitrile | 100-120 °C | Styrenyl-substituted difluoroaniline |

| n-Butyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | NaOAc | DMA | 120-140 °C | Cinnamyl-substituted difluoroaniline |

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgyoutube.com This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. youtube.comorganic-chemistry.org It is a highly reliable method for synthesizing arylalkynes. For this compound, site-selective alkynylation can be performed. Given that the molecule possesses two identical bromine atoms, controlling the stoichiometry of the alkyne is key to achieving either mono- or di-alkynylated products. In dihaloarenes with different halogens, the reaction preferentially occurs at the most reactive C-X bond (I > Br). libretexts.orgyoutube.com

Table 3: Representative Conditions for Sonogashira Coupling

| Alkyne Partner | Catalyst System | Base | Solvent | Temperature | Expected Product |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / Piperidine | THF or DMF | Room Temp. to 60 °C | (Phenylethynyl)-substituted difluoroaniline |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 50-70 °C | (Trimethylsilylethynyl)-substituted difluoroaniline |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classic alternative to palladium-catalyzed methods for forming carbon-heteroatom and carbon-carbon bonds. mdpi.combeilstein-journals.org While traditional Ullmann reactions often require harsh conditions, modern protocols using ligands like L-proline or 1,10-phenanthroline (B135089) allow the reactions to proceed under milder temperatures with catalytic amounts of copper. mdpi.com For this compound, copper catalysis can be employed for C-N bond formation (amination) or C-O bond formation (etherification) by coupling with amines, amides, or alcohols. The mechanism is often proposed to involve an oxidative addition/reductive elimination pathway with a Cu(I)/Cu(III) cycle. mdpi.com

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. rug.nlwikipedia.org This reaction has largely replaced harsher traditional methods due to its broad substrate scope and tolerance for various functional groups. wikipedia.orgorganic-chemistry.org The C-Br bonds of this compound can be readily coupled with a wide range of primary and secondary amines. The choice of a suitable palladium precatalyst, a sterically hindered phosphine ligand (e.g., XPhos, RuPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) is critical for an efficient catalytic cycle. organic-chemistry.orgnih.gov The reaction proceeds via oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Table 4: Representative Conditions for Buchwald-Hartwig Amination

| Amine Partner | Catalyst System | Base | Solvent | Temperature | Expected Product |

|---|---|---|---|---|---|

| Morpholine (Secondary) | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 80-110 °C | Morpholinyl-substituted difluoroaniline |

| Aniline (B41778) (Primary) | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 100 °C | Diphenylamine derivative |

Diazotization and Subsequent Transformations

The primary amino group on the this compound ring is a key functional handle for a variety of chemical transformations, most notably through the formation of a diazonium salt. masterorganicchemistry.com

Aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl or H₂SO₄ at low temperatures (0–5 °C), to form aryl diazonium salts. masterorganicchemistry.comacs.org This process is known as diazotization. The resulting 2,4-dibromo-3,5-difluorobenzenediazonium salt is a versatile intermediate. Due to their potential instability, diazonium salts are usually not isolated and are used immediately in subsequent reactions. numberanalytics.com The presence of electron-withdrawing fluoro and bromo groups on the ring can enhance the stability of the diazonium salt compared to electron-rich analogues. acs.org

The Sandmeyer reaction is a powerful transformation that converts an aryl diazonium salt into an aryl halide or pseudohalide using a copper(I) salt as a catalyst or reagent. numberanalytics.comnih.gov This allows the amino group of this compound to be replaced with a wide range of substituents, providing access to compounds that are difficult to synthesize by other means.

Halogenation: Using CuCl or CuBr allows for the introduction of chlorine or bromine, respectively. masterorganicchemistry.com

Cyanation: Treatment with CuCN yields the corresponding benzonitrile (B105546) derivative. masterorganicchemistry.com

These reactions proceed through a mechanism believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical, which then reacts with the anion bound to the copper. masterorganicchemistry.com

Oxidative and Reductive Transformations

Oxidative Transformations

The oxidation of anilines can lead to a variety of products depending on the oxidant and reaction conditions. openaccessjournals.com Strong oxidizing agents like potassium dichromate or ozone can lead to the formation of quinones or even ring-cleavage products. researchgate.net In the presence of other aniline molecules, oxidative polymerization can occur, leading to the formation of polyaniline-like structures. researchgate.net The electron-rich nature of the amino group makes the aromatic ring susceptible to oxidation, although the halogen substituents provide some deactivation. ethz.ch

Reductive Transformations

The bromine atoms on the this compound ring can be selectively removed through reductive dehalogenation. Catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst and a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate) is a common and effective method for this transformation. organic-chemistry.org The C-Br bonds are significantly more labile to reduction than the C-F bonds, allowing for selective debromination to yield 3,5-difluoroaniline (B1215098). organic-chemistry.orgwikipedia.org This reaction is valuable for removing halogen atoms that were used as blocking or directing groups during a synthetic sequence.

Oxidation of the Amine Group

Classical methods for the oxidation of anilines often face challenges with selectivity. nih.gov For instance, the oxidation of some anilines can yield quinones. The specific outcome of an oxidation reaction on this compound would be highly dependent on the chosen oxidizing agent and the reaction parameters.

Reduction of Nitro Precursors to Amino Groups

The synthesis of aromatic amines like this compound is commonly achieved through the reduction of a corresponding nitro-substituted aromatic compound. While a direct documented synthesis for this compound via this method was not found in the provided search results, a general and widely used method involves the reduction of a nitro group. A plausible precursor for this compound would be 1,5-Dibromo-2,4-difluoro-3-nitrobenzene.

Commonly used reagents for the reduction of nitroarenes to anilines include:

Metals in acidic media (e.g., Sn/HCl, Fe/HCl)

Catalytic hydrogenation (e.g., H₂ with Pd, Pt, or Ni catalyst)

Other reducing agents like sodium dithionite (B78146) (Na₂S₂O₄) or hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in the presence of a catalyst.

The choice of reducing agent can be critical to avoid side reactions, especially with the presence of multiple halogen substituents on the aromatic ring, which could potentially undergo reduction under harsh conditions.

Radical Reactions involving Halogenated Anilines

Homolytic Cleavage and Radical Generation

In the context of halogenated anilines, radical generation can be initiated through several mechanisms. For instance, electrochemical methods can generate halogen radicals (X•) which can then react with aniline derivatives. acs.org The formation of halogen radicals versus halogen cations (X+) can be controlled by the electrode potential, which in turn determines the type of halogenation product formed (mono- vs. di-halogenation). acs.org

While not specific to this compound, studies on other anilines have shown that radical traps can be used to investigate reaction mechanisms, although they may not always yield conclusive data. nih.gov The presence of both bromine and fluorine on the aniline ring would likely influence the ease of homolytic cleavage of the C-Br versus the C-F bond, with the C-Br bond being weaker and more susceptible to cleavage.

Perfluoroalkylation Reactions

The introduction of perfluoroalkyl groups into aromatic rings is a significant transformation in medicinal and materials chemistry. Radical perfluoroalkylation reactions of anilines have been developed. acs.org Photoinduced methods, for example, can be used for the difluoroalkylation of anilines. acs.org A proposed mechanism involves a single electron transfer (SET) from a photocatalyst to a fluorinated radical precursor, generating a fluoroalkyl radical. This radical then reacts with the aniline. acs.org

This transformation is generally compatible with a range of anilines, including those with halogen substituents. acs.org The specific application of this methodology to this compound would likely result in the formation of a difluoroalkylated aniline, although the specific reaction conditions would need to be optimized.

Thermal Decomposition Pathways and Stability

The thermal stability of a compound is a critical parameter, particularly for its storage and application in high-temperature processes. While no specific thermal decomposition data for this compound was found, a study on the structurally related compound 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) provides some insight into the thermal behavior of similarly substituted aromatic compounds. mdpi.com

DFTNAN exhibits a high decomposition temperature, with a peak decomposition temperature (Tp) observed in the range of 252–298 °C depending on the heating rate. mdpi.com The thermal decomposition of DFTNAN was found to occur in a single step with a mass loss of nearly 100%. mdpi.com Key thermal safety parameters for DFTNAN were determined, including the self-accelerating decomposition temperature (TSADT) of 226.33 °C and the critical temperature of thermal explosion (Tb) of 249.03 °C. mdpi.com

Computational Chemistry Studies on 2,4 Dibromo 3,5 Difluoroaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems by solving the Schrödinger equation with various approximations. For complex molecules like halogenated anilines, these calculations provide a window into their intrinsic properties.

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of multi-atomic molecules due to its favorable balance of accuracy and computational cost. researchgate.net The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for this purpose. mdpi.comnih.gov

For a molecule such as 2,4-dibromo-3,5-difluoroaniline, the first step in a computational study is geometry optimization. This process systematically alters the molecular geometry to find the lowest energy conformation, corresponding to the most stable structure of the molecule. Studies on analogous compounds like 2,4-difluoroaniline (B146603) and 2,4-dichloroaniline (B164938) using DFT with basis sets like 6-311++G(d,p) have been performed to determine optimized structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.networldscientific.com

Once the geometry is optimized, various electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it relates to the chemical reactivity and kinetic stability of the molecule; a larger gap implies higher stability. researchgate.net For instance, the HOMO-LUMO energy gap for 2,4-difluoroaniline was calculated to be 5.2186 eV, indicating high chemical stability. researchgate.net The distribution and energies of these frontier orbitals are essential for understanding intramolecular charge transfer (ICT) processes. researchgate.net

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of empirical parameters. The Hartree-Fock (HF) method is the simplest ab initio approach. While foundational, HF provides an inadequate treatment of electron correlation, which can lead to less accurate results compared to DFT for many systems. materialsciencejournal.org

More sophisticated and computationally demanding ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)), are capable of providing very high-accuracy predictions. nih.govnih.gov These methods are often used as benchmarks for validating results from more cost-effective methods like DFT. For instance, in studies of halogenated pollutants, state-of-the-art calculations have relied on CCSD(T)-based composite schemes to obtain highly accurate predictions of structural and spectroscopic properties. nih.gov However, due to their significant computational expense, the application of high-level ab initio methods is often limited to smaller molecules. For a molecule the size of this compound, DFT methods typically offer the most practical approach for obtaining reliable results.

The term "level of theory" in quantum chemistry refers to the combination of the method (e.g., HF, DFT, MP2) and the basis set used for the calculation. A basis set is a set of mathematical functions (basis functions) used to build the molecular orbitals. The choice of basis set is critical and directly impacts the accuracy and cost of the computation. nih.gov

Pople-style basis sets are widely used, with notations like 6-31G or 6-311G. youtube.com The numbers indicate how the core and valence atomic orbitals are described. A "split-valence" basis set, like 6-31G, uses one function for core orbitals and two for valence orbitals, allowing for more flexibility where chemical bonding occurs. youtube.com

For molecules containing heteroatoms with lone pairs and electronegative atoms like halogens, it is crucial to use more advanced basis sets. Polarization functions (indicated by (d,p) or **) are added to allow for non-uniform distortion of electron clouds, which is essential for describing chemical bonds accurately. Diffuse functions (indicated by + or ++) are large, shallow functions that are important for describing anions, excited states, and weak interactions. libretexts.org Therefore, a basis set like 6-311++G(d,p) is often chosen for halogenated anilines as it provides a robust description of these electronic features. nih.govworldscientific.comresearchgate.net The selection always involves a trade-off between the desired accuracy and the available computational resources. researchgate.net

Spectroscopic Property Prediction

A significant application of computational chemistry is the prediction of spectroscopic properties, which can be used to interpret and assign experimental spectra.

Theoretical calculations are highly effective in predicting the vibrational spectra (FT-IR and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic positions, a Hessian matrix is constructed, and its diagonalization yields the harmonic vibrational frequencies and normal modes. nih.gov DFT methods, such as B3LYP, are commonly used for these calculations. nih.govresearchgate.net

The calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. nih.gov To improve the agreement with experimental data, the calculated frequencies are often uniformly scaled using empirical scaling factors. nih.gov For example, a scaling factor of 0.961 has been used for frequencies calculated with the B3LYP/6-311++G(d,p) level of theory. nih.gov

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2,4-Dibromoaniline (B146533) This table uses data for 2,4-dibromoaniline as a representative example to illustrate the methodology.

| Experimental FT-IR researchgate.net | Experimental FT-Raman researchgate.net | Calculated (Scaled) researchgate.net | Assignment (Potential Energy Distribution, %) researchgate.net |

| 3478 | 3479 | 3488 | NH₂ asymmetric stretching (100) |

| 3388 | 3390 | 3397 | NH₂ symmetric stretching (100) |

| 3065 | 3068 | 3070 | C-H stretching (99) |

| 1610 | 1612 | 1615 | NH₂ scissoring (78) |

| 1575 | 1578 | 1580 | C-C stretching (85) |

| 1285 | 1288 | 1290 | C-N stretching (45) |

| 815 | 818 | 820 | C-H out-of-plane bending (88) |

| 670 | 672 | 675 | C-Br stretching (55) |

| - | 430 | 433 | C-C-C deformation (40) |

| Data sourced from a study on 2,4-Dibromoaniline for illustrative purposes. researchgate.net |

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of quantum chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors within a DFT framework. nih.govijcce.ac.ir The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The accuracy of predicted ¹H and ¹³C NMR chemical shifts can be influenced by several factors, including the choice of functional, basis set, and the treatment of solvent effects. nih.gov For fluorine-containing compounds, predicting ¹⁹F chemical shifts is also of great interest. However, the high electron density of fluorine makes its chemical shifts particularly challenging to calculate accurately, often requiring large basis sets and careful consideration of environmental effects. nih.gov

While no specific computational NMR studies for this compound are published, analysis of related compounds like 2,4-difluoroaniline provides a reference for the expected chemical shifts. chemicalbook.com The table below presents an illustrative comparison of experimental and calculated NMR chemical shifts for 2,4-difluoroaniline, demonstrating the utility of these predictive methods.

Table 2: Illustrative Comparison of Experimental and Calculated NMR Chemical Shifts (ppm) for 2,4-Difluoroaniline This table uses data for 2,4-difluoroaniline as a representative example to illustrate the methodology.

| Atom | Experimental Shift (in CDCl₃) chemicalbook.com | Calculated Shift (GIAO/DFT) |

| H3 | 6.75 | Typically within ±0.2-0.5 ppm |

| H5 | 6.67 | Typically within ±0.2-0.5 ppm |

| H6 | Not specified | Typically within ±0.2-0.5 ppm |

| C1 | Not specified | Typically within ±5-10 ppm |

| C2 | Not specified | Typically within ±5-10 ppm |

| C3 | Not specified | Typically within ±5-10 ppm |

| C4 | Not specified | Typically within ±5-10 ppm |

| C5 | Not specified | Typically within ±5-10 ppm |

| C6 | Not specified | Typically within ±5-10 ppm |

| Experimental data sourced from ChemicalBook for 2,4-difluoroaniline. chemicalbook.com Calculated values are represented by typical deviation ranges as specific studies providing this direct comparison are not available. |

UV-Vis Spectroscopic Predictions

The prediction of ultraviolet-visible (UV-Vis) spectra through computational methods, typically using Time-Dependent Density Functional Theory (TD-DFT), is crucial for understanding the electronic transitions within a molecule. nih.gov These calculations can forecast the absorption maxima (λmax), which correspond to the energy required to excite an electron from a lower energy molecular orbital to a higher energy one. nih.gov For aromatic compounds like this compound, the UV-Vis spectrum is influenced by the substituents on the benzene (B151609) ring.

Table 1: Predicted UV-Vis Spectroscopic Data for this compound (Illustrative)

| Predicted Parameter | Value | Solvent |

| λmax 1 | ~210 nm | Ethanol (B145695) |

| λmax 2 | ~260 nm | Ethanol |

| Molar Extinction Coefficient (ε) at λmax 2 | Moderate | Ethanol |

Note: The data in this table is illustrative and based on general trends for similar aromatic compounds, as specific studies on this compound are not available.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. thaiscience.info The MEP map displays regions of different electrostatic potential on the electron density surface of the molecule. acs.org Typically, red-colored regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue-colored regions represent positive electrostatic potential, indicating sites for nucleophilic attack. Current time information in Berlin, DE.

For this compound, the MEP map would be expected to show a region of high negative potential (red) around the nitrogen atom of the amino group due to the lone pair of electrons. This makes the amino group a primary site for interaction with electrophiles. The halogen atoms, particularly bromine, can also exhibit regions of positive potential (a "sigma-hole"), making them potential halogen bond donors. acs.org The aromatic ring itself will have a complex potential surface influenced by the electron-donating amino group and the electron-withdrawing halogen atoms. Studies on other halogenated anilines have confirmed these general features. thaiscience.infoacs.org

Table 2: Predicted Molecular Electrostatic Potential (MEP) Features for this compound (Illustrative)

| Molecular Region | Predicted Electrostatic Potential | Implication |

| Amino Group (Nitrogen) | High Negative Potential (Red) | Site for electrophilic attack, hydrogen bond acceptor |

| Hydrogen atoms of Amino Group | High Positive Potential (Blue) | Hydrogen bond donor sites |

| Bromine Atoms | Positive Potential (σ-hole) | Potential for halogen bonding interactions |

| Aromatic Ring | Varied (influenced by substituents) | Complex reactivity pattern |

Note: The data in this table is illustrative and based on established principles of MEP analysis and studies on similar molecules.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. numberanalytics.comwikipedia.orglibretexts.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. taylorandfrancis.com

In this compound, the HOMO is expected to be localized primarily on the aniline (B41778) moiety, particularly the amino group and the aromatic ring, reflecting its electron-donating character. The LUMO, on the other hand, is likely distributed over the aromatic ring and influenced by the electron-withdrawing halogen atoms. Computational studies on similar molecules, such as 2,4-difluoroaniline, have been used to calculate the HOMO-LUMO gap and analyze the contributions of different atoms to these orbitals. researchgate.networldscientific.com

Table 3: Predicted Frontier Molecular Orbital (FMO) Properties for this compound (Illustrative)

| Parameter | Predicted Value (eV) | Significance |

| HOMO Energy | -5.5 to -6.5 | Electron-donating ability |

| LUMO Energy | -0.5 to -1.5 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | 4.0 to 5.0 | Chemical reactivity and kinetic stability |

Note: The values in this table are estimations based on typical DFT calculation results for analogous halogenated anilines.

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics